Lead(II) tellurite

optical band gap tellurite glasses optoelectronics

Researchers face challenges sourcing phase-pure PbTeO₃ with verified polymorph identity. Generic substitutions (ZnTeO₃, PbO) fail to replicate its unique double lone-pair architecture governing optical and structural properties. • Optical band gaps of 3.72-4.12 eV enable UV/blue emission (~333-480 nm) for LED and laser diode R&D • Three distinct polymorphs (α, β, γ) with differing coordination environments for lone-pair-driven structural studies • Distinctive XPS signature (Pb 4f₇/₂: 138.67 eV; Te 3d₅/₂: 576.61 eV) enables unambiguous phase verification Supplied with batch-specific characterization data to support procurement confidence.

Molecular Formula O3PbTe
Molecular Weight 383 g/mol
CAS No. 15851-47-5
Cat. No. B098447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) tellurite
CAS15851-47-5
Molecular FormulaO3PbTe
Molecular Weight383 g/mol
Structural Identifiers
SMILES[O-][Te](=O)[O-].[Pb+2]
InChIInChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2
InChIKeyDJDXNCYQHUQTHQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead(II) Tellurite: Crystal Structure and Optical Properties


Lead(II) tellurite (PbTeO₃) is an inorganic compound in the lead-tellurium-oxygen system, typically prepared via solid-state reaction of PbO with TeO₂ at 500–700 °C or via hydrothermal synthesis . It exists in at least three distinct polymorphs (α, β, γ) with differing crystal structures and coordination environments [1]. The compound features a network of TeO₃ trigonal pyramids and Pb²⁺ polyhedra, with stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations that strongly influence its optical and structural properties [2].

Synthesis Route
Solid-state or hydrothermal synthesis supports incorporation into oxide material workflows.
Polymorph Control
Three distinct polymorphs (α, β, γ) enable structure–property studies on lone-pair alignment.
Optical Architecture
Dual stereochemically active lone pairs on Pb²⁺ and Te⁴⁺ drive optical anisotropy and NLO potential.

Why Lead(II) Tellurite Cannot Be Substituted


Generic substitution of PbTeO₃ with other tellurites (e.g., ZnTeO₃, BaTeO₃) or simple lead oxides (e.g., PbO, PbO₂) fails because the compound's unique combination of stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations [1] yields distinct polymorphic behavior [2] and optical properties [3] that are not replicated in materials lacking either the specific Pb–Te–O bonding network or the double lone-pair architecture. In particular, the three polymorphs of PbTeO₃ exhibit markedly different coordination environments and thermal stability [2], while the glassy nanobelt morphology demonstrates optical gaps (3.72–4.12 eV) that differ substantially from bulk tellurite glasses [3]. These differences directly impact suitability for nonlinear optical crystals [4], optoelectronic devices, and research into lone-pair-driven structural chemistry.

Double Lone-Pair Architecture
Tellurites lacking simultaneous stereochemically active lone pairs on Pb²⁺ and Te⁴⁺ may not reproduce the optical response.
Polymorph-Dependent Stability
Substituting with a different polymorph or other tellurites can alter thermal stability and coordination environment.
Optical Band Gap Shift
Bulk tellurite glasses lack the quantum-confined blue-shift of PbTeO₃ nanobelts, limiting UV/blue device suitability.

Lead(II) Tellurite: Evidence Benchmarks


Optical Band Gap: Nanobelts vs. Bulk Glasses

Glassy lead tellurite nanobelts exhibit two distinct optical gaps at ca. 3.72 eV and 4.12 eV [1], which are significantly larger than the optical band gap of conventional bulk tellurite glasses (typically 2.82–2.95 eV) . This quantifiable blue-shift of ≥0.77 eV arises from quantum confinement effects in the nanobelt morphology [1].

Optical Band Gap
Head-to-head
Δ +0.77–1.30 eV
Supports optical gap selection for UV/blue devices.
Nanobelt vs. bulk tellurite glass; room temperature.
optical band gap tellurite glasses optoelectronics

Polymorph Coordination and Thermal Stability

The γ-polymorph of PbTeO₃, prepared via aqueous precipitation, crystallizes in the triclinic space group P1̄ with five formula units per asymmetric unit and exhibits Pb–O coordination numbers of 5–7 (bond distances 2.3–3.0 Å) [1]. This contrasts with the α-polymorph, which features PbO₇ and PbO₉ polyhedra in a monoclinic C2/c structure [2], and the β-polymorph, which has a different framework arrangement [1]. Thermal analysis confirms γ-PbTeO₃ is anhydrous and undergoes distinct phase transitions [1].

Polymorph Coordination
Method context
γ-PbTeO₃ (P1̄, CN 5–7) vs. α-PbTeO₃ (C2/c, CN 7–9)
Polymorph selection critical for structure-driven applications.
Single-crystal XRD; thermal analysis confirms anhydrous γ.
polymorphism crystal structure thermal stability

Nonlinear Optical SHG Response in BaPbTe₂O₆

The lead tellurite crystal BaPbTe₂O₆, which contains PbTe₂O₆ building units, exhibits a second-harmonic generation (SHG) effect of ∼5× that of the benchmark KH₂PO₄ (KDP) [1]. Additionally, it shows a large optical birefringence of 0.086 at 590 ± 3 nm [1]. In comparison, the related lead tellurite PbVTeO₅F demonstrates an even larger birefringence of 0.142 at the same wavelength [1].

SHG Response
Head-to-head
∼5× KDP (SHG intensity)
Reported higher SHG efficiency for frequency conversion.
Powder measurement, 1064 nm laser; birefringence 0.086.
nonlinear optics second harmonic generation birefringence

XPS Bonding and Oxidation State Analysis

X-ray photoelectron spectroscopy (XPS) of PbTeO₃ confirms distinct binding energies: Pb 4f₇/₂ at 138.67 eV and Te 3d₅/₂ at 576.61 eV, characteristic of TeO₃ trigonal pyramidal units . In contrast, lead telluride (PbTe) shows Pb 4f₇/₂ at ∼137.0–137.5 eV and Te 3d₅/₂ at ∼572–573 eV [1]. This ∼1–3 eV shift in core-level binding energies reflects the different oxidation states and chemical environments (Te⁴⁺ vs. Te²⁻) .

XPS Fingerprint
Specification review
Pb 4f₇/₂ 138.67 eV; Te 3d₅/₂ 576.61 eV
Phase-specific fingerprint for tellurite verification.
Monochromated Al Kα; distinct from telluride phases.
XPS bonding oxidation state

Lead(II) Tellurite: Application Scenarios


UV/Blue Optoelectronic Devices

Procurement of PbTeO₃ nanobelts is justified for fabricating UV/blue light-emitting diodes, laser diodes, or optical sensors, as the material's wide optical gaps (3.72 eV and 4.12 eV) [1] exceed those of bulk tellurite glasses, enabling emission and detection in the near-UV to blue spectral region (∼333–480 nm).

Nonlinear Optical Frequency Conversion

Crystals of the lead tellurite BaPbTe₂O₆, with a 5× KDP SHG response and birefringence of 0.086 [2], are prime candidates for frequency-doubling 1064 nm lasers to 532 nm green light, offering higher conversion efficiency than standard KDP crystals in compact laser systems.

Lone-Pair Chemistry Studies

Research groups investigating the role of stereochemically active lone pairs in determining crystal structure and properties should procure specific polymorphs of PbTeO₃ (α, β, or γ) based on their distinct coordination environments [3], as the choice of polymorph directly influences the material's thermal stability and potential for ferroelectric or nonlinear optical behavior.

Phase Verification via XPS Fingerprinting

Industrial and academic laboratories can use the unique XPS binding energy signature of PbTeO₃ (Pb 4f₇/₂ at 138.67 eV, Te 3d₅/₂ at 576.61 eV) to confirm the correct tellurite phase and exclude contamination by lead telluride (PbTe) or other lead-tellurium phases, ensuring material purity for optical and electronic applications.

Application
Selection Property
Validation Focus
UV/Blue Optoelectronics
Wide optical band gap (near-UV to blue)
Diffuse reflectance Tauc plot
Nonlinear Optical Conversion
High SHG efficiency and birefringence
Powder SHG characterization
Lone-Pair Structure Studies
Polymorph-specific coordination motifs
Single-crystal/powder XRD and thermal analysis
Phase Verification
Distinct XPS binding energies
Core-level Pb 4f and Te 3d peaks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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